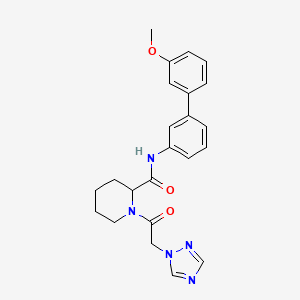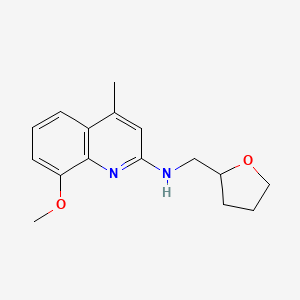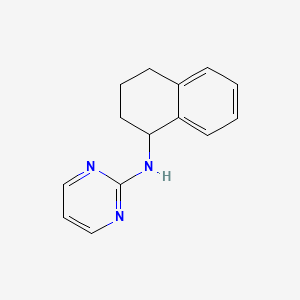![molecular formula C18H29N3O3S B6012839 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B6012839.png)
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research to selectively destroy noradrenergic neurons in the brain. The compound has been shown to have a high affinity for the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into presynaptic neurons. By selectively destroying these neurons, DSP-4 has been used to study the role of noradrenaline in various physiological and behavioral processes.
Mécanisme D'action
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has a high affinity for the noradrenaline transporter, which is responsible for the reuptake of noradrenaline into presynaptic neurons. Once inside the neuron, this compound is metabolized into a reactive intermediate that binds irreversibly to noradrenergic neurons, leading to their selective destruction.
Biochemical and Physiological Effects:
The selective destruction of noradrenergic neurons by this compound has been shown to have a number of biochemical and physiological effects. These include a decrease in noradrenaline levels in the brain, as well as changes in the activity of other neurotransmitter systems. This compound has also been shown to have effects on cardiovascular function and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is its ability to selectively destroy noradrenergic neurons in the brain, allowing researchers to study the role of noradrenaline in various physiological and behavioral processes. However, there are also limitations to the use of this compound, including the fact that it can have off-target effects on other neurotransmitter systems and that it may not be selective for all noradrenergic neurons.
Orientations Futures
There are a number of future directions for research on 1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. One area of focus is the role of noradrenaline in stress and anxiety, where this compound has been shown to have effects on behavior in animal models. Another area of interest is the potential use of this compound as a tool for studying the role of noradrenaline in psychiatric disorders such as depression and schizophrenia. Finally, there is also interest in developing more selective compounds that can selectively destroy specific subtypes of noradrenergic neurons in the brain.
Méthodes De Synthèse
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a synthetic compound that can be synthesized using a multi-step process. The first step involves the reaction of piperidine with N-methyl-3-phenylpropylamine to form N-(1-methyl-3-phenylpropyl)-4-piperidone. This intermediate is then reacted with dimethylsulfamoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been widely used in scientific research to study the role of noradrenaline in various physiological and behavioral processes. One of the main applications of this compound has been in the study of Alzheimer's disease, where it has been used to selectively destroy noradrenergic neurons in the brain. This has allowed researchers to study the role of noradrenaline in memory and cognitive processes.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-15(9-10-16-7-5-4-6-8-16)19-18(22)17-11-13-21(14-12-17)25(23,24)20(2)3/h4-8,15,17H,9-14H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQFZXZEMAYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B6012770.png)
![2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B6012778.png)
![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6012801.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6012811.png)

![1-(4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6012826.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6012827.png)

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6012847.png)
![2-(cyclopentylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6012859.png)
![2-{1-methyl-4-[3-(trifluoromethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6012867.png)
